molecular formula C9H9IO2 B8717388 2-[(2-Iodophenoxy)methyl]oxirane CAS No. 75746-33-7

2-[(2-Iodophenoxy)methyl]oxirane

Cat. No.: B8717388
CAS No.: 75746-33-7
M. Wt: 276.07 g/mol
InChI Key: DCTQHUBQXSEMEW-UHFFFAOYSA-N
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Description

2-[(2-Iodophenoxy)methyl]oxirane (CAS 75746-33-7) is an iodinated epoxide derivative with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol. It is synthesized via a mechanochemical approach involving the reaction of 2-iodophenol with epichlorohydrin in the presence of potassium carbonate, yielding 84% of the product as a white powder . This compound is notable for its role as an intermediate in synthesizing PZ-1361, a potent and selective 5-HT₇ receptor antagonist, highlighting its pharmaceutical relevance .

Properties

CAS No.

75746-33-7

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

2-[(2-iodophenoxy)methyl]oxirane

InChI

InChI=1S/C9H9IO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2

InChI Key

DCTQHUBQXSEMEW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-[(2-Iodophenoxy)methyl]oxirane with structurally similar epoxide derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
This compound -I (ortho) C₉H₉IO₂ 276.07 Intermediate for 5-HT₇ antagonists
2-[(3-Methylphenoxy)methyl]oxirane -CH₃ (meta) C₁₀H₁₂O₂ 164.20 Industrial synthesis; irritant properties
2-[(2,6-Dichlorophenoxy)methyl]oxirane -Cl (ortho, para) C₉H₇Cl₂O₂ 233.06 Marketed for agrochemical applications
2-(4-Methoxyphenyl)-3-methyloxirane -OCH₃ (para), -CH₃ (epoxide) C₁₀H₁₂O₂ 164.20 Fragrance ingredient (floral notes)
2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane -Br (ortho, para), -CH₃ C₁₀H₉Br₂O₂ 337.89 Polymer crosslinking; irritant
2-(4-Ethyl-3-methoxybenzyl)oxirane -OCH₃, -CH₂CH₃ C₁₂H₁₆O₂ 192.25 Floral/fresh odor in perfumery

Physical and Chemical Properties

  • Melting Points and Solubility: Iodinated epoxides generally exhibit higher melting points (e.g., 438 K for C₂₄H₂₂O₅ analogs ) compared to methoxy derivatives due to stronger van der Waals forces. Fluorinated analogs (e.g., 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane) display improved solubility in polar solvents owing to fluorine’s electronegativity .
  • Olfactory Characteristics: Epoxidation of methyl eugenol yields 2-(4-ethyl-3-methoxybenzyl)oxirane, which has a floral, fresh odor, contrasting sharply with caramel-like odors of non-epoxidized derivatives .

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